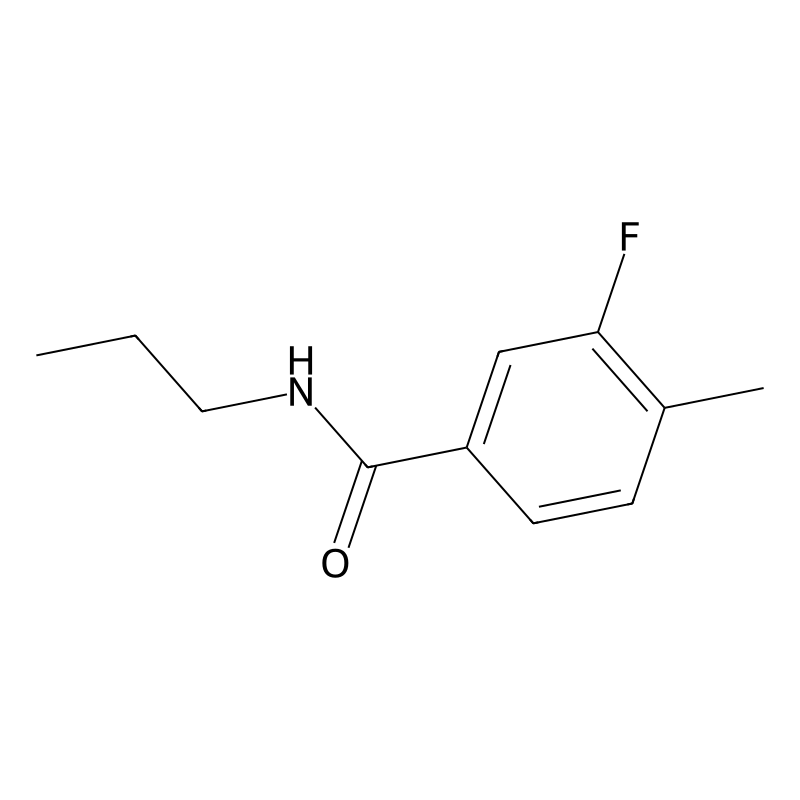

3-fluoro-4-methyl-N-propylbenzamide

Catalog No.

S7759309

CAS No.

M.F

C11H14FNO

M. Wt

195.23 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

3-fluoro-4-methyl-N-propylbenzamide

IUPAC Name

3-fluoro-4-methyl-N-propylbenzamide

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

InChI

InChI=1S/C11H14FNO/c1-3-6-13-11(14)9-5-4-8(2)10(12)7-9/h4-5,7H,3,6H2,1-2H3,(H,13,14)

InChI Key

OLPDZLCIFDHABE-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=C(C=C1)C)F

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)C)F

FMPB is a benzamide derivative that is widely used in laboratories for scientific research. It is also used as a building block in the synthesis of various organic compounds. FMPB has a white to off-white crystalline powder appearance and is insoluble in water but soluble in organic solvents like ethanol and methanol. The compound has a molecular weight of 219.28 g/mol.

FMPB has several physical and chemical properties that make it suitable for scientific research. It has a melting point of 89-91 °C and a boiling point of 384.8 °C. The compound has a density of 1.10 g/cm3 and a refractive index of 1.547. FMPB is stable under normal conditions and is not reactive in acidic or basic conditions. It has a high solubility in organic solvents like ethanol, methanol, and dichloromethane.

FMPB can be synthesized through various methods, including condensation reaction, amidation reaction, and Suzuki coupling reaction. The most common method of synthesis is the condensation of 3-fluoro-4-methylbenzoic acid and propionyl chloride. The synthesized product is then characterized using various techniques like NMR spectroscopy, IR spectroscopy, and mass spectroscopy.

FMPB can be analyzed using various analytical methods like high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. These analytical methods are used to determine the purity and composition of the compound.

FMPB has several biological properties that make it useful in scientific research. Studies have shown that FMPB has anti-inflammatory, analgesic, and antipyretic properties. It is also used as a potential drug candidate for the treatment of various diseases like cancer, bacterial infections, and inflammation.

FMPB has low toxicity and is considered safe for use in scientific experiments. However, it should be handled with care as it can cause eye and skin irritation. Ingestion or inhalation of FMPB can cause nausea, vomiting, and respiratory problems.

FMPB has several applications in scientific research, including the synthesis of various organic compounds, drug discovery, and medicinal chemistry. It is used as a building block in the synthesis of various compounds like pyridines, thiazoles, and diazines. FMPB is also used as a potential drug candidate for the treatment of diseases like cancer, bacterial infections, and inflammation.

Research on FMPB is still ongoing, with studies focusing on its biological properties, synthesis, and potential applications in drug discovery. Several studies are focused on developing FMPB-based compounds for the treatment of various diseases.

FMPB has several potential implications in various fields of research and industries, including pharmaceuticals, agrochemicals, and materials science. It can be used as a building block for the synthesis of various organic compounds with potential applications in these industries.

Although FMPB has several potential applications in scientific research, it also has several limitations. One of the major limitations is its low solubility in water, which limits its applications in aqueous environments. In the future, researchers could focus on developing FMPB-based compounds with improved solubility and stability in water. Other future directions include the development of FMPB-based compounds for the treatment of other diseases and the synthesis of new organic compounds with potential applications in various fields.

In conclusion, FMPB is a valuable compound with several potential applications in scientific research and industries. It has several physical and chemical properties that make it suitable for scientific research and is characterized using various techniques like NMR spectroscopy, IR spectroscopy, and mass spectroscopy. FMPB has low toxicity and is considered safe for use in scientific experiments but should be handled with care. The compound has several potential implications in various fields of research and industry. Future directions include the development of FMPB-based compounds with improved solubility and stability in water and the use of FMPB for the treatment of other diseases.

In conclusion, FMPB is a valuable compound with several potential applications in scientific research and industries. It has several physical and chemical properties that make it suitable for scientific research and is characterized using various techniques like NMR spectroscopy, IR spectroscopy, and mass spectroscopy. FMPB has low toxicity and is considered safe for use in scientific experiments but should be handled with care. The compound has several potential implications in various fields of research and industry. Future directions include the development of FMPB-based compounds with improved solubility and stability in water and the use of FMPB for the treatment of other diseases.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

195.105942232 g/mol

Monoisotopic Mass

195.105942232 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds